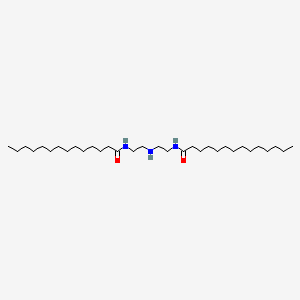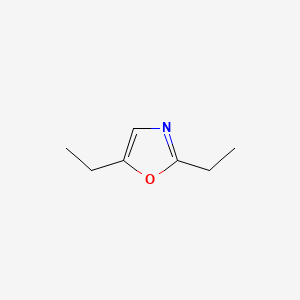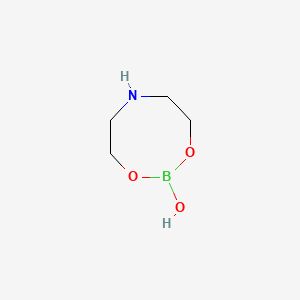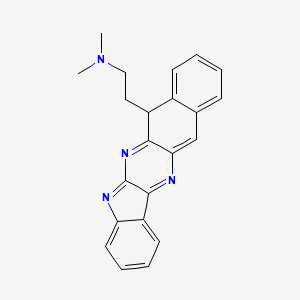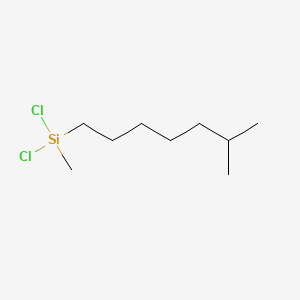
Dichloroisooctylmethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroisooctylmethylsilane: is an organosilicon compound with the molecular formula C9H20Cl2Si . It is a derivative of silane, characterized by the presence of two chlorine atoms, an isooctyl group, and a methyl group attached to the silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloroisooctylmethylsilane can be synthesized through the reaction of isooctylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions: Dichloroisooctylmethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds.
Reduction Reactions: this compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions.
Hydrosilylation: Catalysts like platinum or rhodium complexes are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: Isooctylmethoxysilane or isooctylaminosilane.
Hydrosilylation: Isooctylmethylsilane derivatives.
Reduction: Isooctylmethylsilane.
Aplicaciones Científicas De Investigación
Dichloroisooctylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable and biocompatible silicon-based carriers.
Industry: this compound is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of dichloroisooctylmethylsilane involves its ability to form stable bonds with various substrates The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis
Comparación Con Compuestos Similares
Dichloromethylsilane: Similar in structure but lacks the isooctyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of an isooctyl group.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.
Uniqueness: Dichloroisooctylmethylsilane is unique due to the presence of the isooctyl group, which imparts specific hydrophobic properties and enhances its reactivity in certain chemical reactions. This makes it particularly useful in applications where hydrophobicity and reactivity are desired.
Propiedades
Número CAS |
93776-41-1 |
|---|---|
Fórmula molecular |
C9H20Cl2Si |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
dichloro-methyl-(6-methylheptyl)silane |
InChI |
InChI=1S/C9H20Cl2Si/c1-9(2)7-5-4-6-8-12(3,10)11/h9H,4-8H2,1-3H3 |
Clave InChI |
SSYYXZJVJKFKRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCC[Si](C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



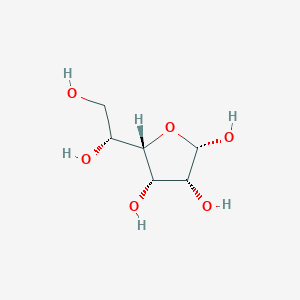
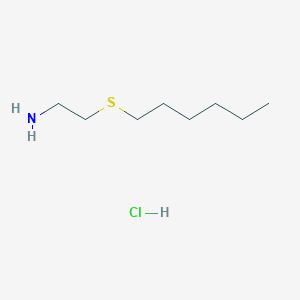
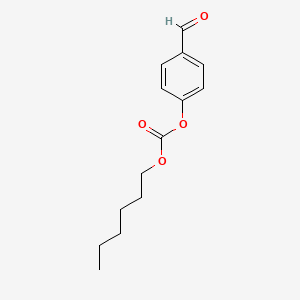
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
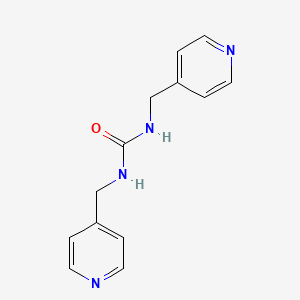
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)

